N-(2-hydroxyethyl)-5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
Description
N-(2-hydroxyethyl)-5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazin-1-yl core, which is known for its biological activity, and is functionalized with hydroxyethyl, hydroxyphenyl, and sulfonamide groups, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
5-[4-(3-hydroxyanilino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-15-9-10-16(13-21(15)32(30,31)24-11-12-28)22-19-7-2-3-8-20(19)23(27-26-22)25-17-5-4-6-18(29)14-17/h2-10,13-14,24,28-29H,11-12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDVOYFPCBJIIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)O)S(=O)(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the phthalazin-1-yl core, followed by the introduction of the hydroxyphenyl and sulfonamide groups. Common reagents used in these reactions include phthalic anhydride, aniline derivatives, and sulfonyl chlorides. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of nitro groups can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
N-(2-hydroxyethyl)-5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl and sulfonamide groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phthalazin-1-yl derivatives and sulfonamide-containing molecules. Examples include:
- N-(2-hydroxyethyl)phthalimide
- N-(2-hydroxyethyl)ethylenediamine
- N-(2-hydroxyethyl)stearamide
Uniqueness
What sets N-(2-hydroxyethyl)-5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
